molecular formula C9H10N2O4 B3149200 Methyl 4-amino-3-methyl-5-nitrobenzoate CAS No. 668276-44-6

Methyl 4-amino-3-methyl-5-nitrobenzoate

Cat. No.: B3149200
CAS No.: 668276-44-6
M. Wt: 210.19 g/mol
InChI Key: DCBDOCUUDHFUSW-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, featuring an amino group, a methyl group, and a nitro group attached to the benzene ring

Scientific Research Applications

Methyl 4-amino-3-methyl-5-nitrobenzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. The synthesis typically begins with the nitration of 3-methylbenzoic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting 3-methyl-5-nitrobenzoic acid is then reduced to 4-amino-3-methyl-5-nitrobenzoic acid using a reducing agent such as tin(II) chloride in hydrochloric acid. Finally, the amino acid is esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Reduction: 4-amino-3-methylbenzoic acid.

    Oxidation: 4-amino-3-carboxy-5-nitrobenzoic acid.

    Substitution: Derivatives with different functional groups replacing the amino group.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s effects are mediated through pathways involving redox reactions and nucleophilic substitution .

Comparison with Similar Compounds

Methyl 4-amino-3-methyl-5-nitrobenzoate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-amino-3-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBDOCUUDHFUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280204
Record name Methyl 4-amino-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668276-44-6
Record name Methyl 4-amino-3-methyl-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668276-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 mg (2.50 mmol) 4-Amino-3-methyl-5-nitro-benzoic acid were dissolved in a mixture of 8 mL CH2Cl2 and 2 mL MeOH. At 0° C. 1.3 mL of a 2 M trimethylsilyldiazomethane-solution in hexane were added. After 1 h at 0° C. the reaction mixture was allowed to warm to room temperature. The next day further 1.3 mL of a 2 M trimethylsilyldiazomethane-solution in hexane were added. After stirring for 3 h at room temperature a solution of 0.22 mL acetic acid in 1.8 mL CH2Cl2 was added dropwise to destroy excess trimethylsilyldiazomethane. The reaction mixture was concentrated under reduced pressure. The residue was digerated with heptane and the crystalline material was filtered off to give pure 4-Amino-3-methyl-5-nitro-benzoic acid methyl ester. Yield: 496 mg MS (ES+): m/e=211.
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500 mg
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8 mL
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2 mL
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0.22 mL
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1.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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